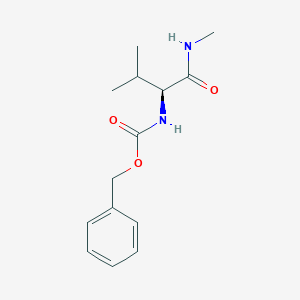

(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

Descripción general

Descripción

(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzyl group, a methylamino group, and a carbamate functional group, making it a versatile molecule for different chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-3-methyl-2-oxobutanoic acid.

Formation of Intermediate: The precursor undergoes a reaction with benzylamine to form an intermediate amide.

Carbamate Formation: The intermediate amide is then treated with a suitable carbamoylating agent, such as methyl isocyanate, to form the final carbamate product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The carbamate group undergoes nucleophilic substitution under mild conditions. A notable example involves cyanation using 1,3,5-trichloro-2,4,6-triazine (TCT) in anhydrous DMF:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TCT | 0–20°C, 2 h, DMF | (S)-Benzyl (1-cyano-2-methylpropyl)carbamate | 95.2% |

This reaction highlights the compound’s role in introducing nitrile functionality, critical for further derivatization.

Coupling Reactions with Amines

The methylamino group participates in amide bond formation with activated carboxylic acids. For example, coupling with hydroxylamine derivatives under carbodiimide activation yields oxazolidinone-based antibiotics:

These reactions demonstrate utility in constructing antimicrobial scaffolds.

Palladium-Catalyzed Cyclocarbonylation

Under CO atmosphere (1 atm), the compound undergoes cyclocarbonylation with Pd(PPh₃)₄ to form quinazolinone-fused polycyclic scaffolds:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl L-alaninate, Pd(PPh₃)₄, TEA | 50°C, MeCN, 9 h | Quinazolinone- -fused polycycles | 78% |

This method enables stereoselective synthesis of complex heterocycles.

Deprotection and Functional Group Interconversion

The benzyl carbamate group is cleavable under hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA), revealing free amines for further functionalization:

| Reagents | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Et₂NH, MeCN | RT, 9 h | N-Methyl-L-valinamide derivatives | ESI-MS: [M+Na]⁺ = 400.29 |

Such deprotection steps are vital for generating bioactive peptide analogs.

Mechanistic Insights

- Cyanation : TCT acts as a dehydrating agent, facilitating nucleophilic attack by the methylamino group.

- Oxazolidinone formation : HBTU activates carboxylic acids, enabling carbamate amine coupling with retention of stereochemistry .

- Cyclocarbonylation : Pd(0) mediates CO insertion, followed by intramolecular cyclization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, research indicates that modifications on the carbamate moiety can enhance the cytotoxicity against various cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that specific analogs of (S)-Benzyl carbamate showed significant inhibition of tumor cell proliferation, suggesting its potential role in cancer therapy .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has indicated that this compound can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the construction of more complex molecules.

Synthesis of Peptides

This compound is often used in peptide synthesis due to its ability to act as a protecting group for amino acids. The benzyl group can be selectively removed under mild conditions, facilitating the synthesis of peptides with high purity .

Chiral Auxiliary

The chiral nature of this compound makes it an excellent chiral auxiliary in asymmetric synthesis. It has been employed in the synthesis of various chiral compounds, enhancing enantioselectivity in reactions .

Data Tables and Case Studies

Mecanismo De Acción

The mechanism of action of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

®-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate: The enantiomer of the compound, with different stereochemistry.

Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate: The racemic mixture of both enantiomers.

Other Carbamates: Compounds with similar carbamate functional groups but different substituents.

Uniqueness

(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or racemic mixture.

Actividad Biológica

(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate, with the CAS number 1365874-61-8, is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a benzyl group, a methylamino group, and a carbamate moiety, which are critical for its biological activity. The compound's structural features suggest potential interactions with biological targets.

Research indicates that compounds similar to (S)-Benzyl carbamate derivatives often exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many carbamates can act as enzyme inhibitors, impacting pathways relevant to cancer and other diseases.

- Modulation of Cellular Signaling : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of carbamate derivatives. For instance, related compounds have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | K562 | 10 | Apoptosis induction |

| Study B | MDA-MB-231 | 5 | Inhibition of invasion |

| Study C | PC-3ML | 8 | Cell cycle arrest |

Neuroprotective Effects

Emerging research indicates that certain carbamate derivatives may possess neuroprotective properties. These effects are often mediated through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

- Case Study on Cytotoxicity : A study evaluating the cytotoxic effects of related carbamates found that at concentrations ranging from 5 to 20 µM, significant apoptosis was observed in cancer cell lines such as K562 and MDA-MB-231. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.

- Mechanistic Insights : Research has shown that compounds with similar structures can inhibit specific enzymes involved in tumor progression. For instance, inhibition of cathepsin L has been correlated with reduced metastatic potential in breast cancer models.

Propiedades

IUPAC Name |

benzyl N-[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(2)12(13(17)15-3)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSROABAQPZBWPX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562406 | |

| Record name | Benzyl [(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128647-50-7 | |

| Record name | Benzyl [(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.